Ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate
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Overview
Description
Ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate is an organic compound with the molecular formula C18H18O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethyl ester group attached to the phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate typically involves the esterification of 2-(9,10-dihydrophenanthren-2-yl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-(9,10-dihydrophenanthren-2-yl)acetic acid+ethanolsulfuric acidethyl 2-(9,10-dihydrophenanthren-2-yl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenanthrene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-(9,10-dihydrophenanthren-2-yl)acetic acid or 2-(9,10-dihydrophenanthren-2-yl)acetone.
Reduction: Formation of 2-(9,10-dihydrophenanthren-2-yl)ethanol.
Substitution: Formation of brominated or nitrated derivatives of the phenanthrene core.
Scientific Research Applications
Ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate can be compared with other similar compounds, such as:
9,10-Dihydrophenanthrene: A parent compound with similar structural features but lacking the ester group.
2-Phenanthreneacetic acid: The carboxylic acid precursor used in the synthesis of the ester.
Ethyl 2-phenylacetate: A structurally related ester with a phenyl group instead of the phenanthrene core.
The uniqueness of this compound lies in its combination of the phenanthrene core with the ethyl ester group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18O2 |
---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate |
InChI |
InChI=1S/C18H18O2/c1-2-20-18(19)12-13-7-10-17-15(11-13)9-8-14-5-3-4-6-16(14)17/h3-7,10-11H,2,8-9,12H2,1H3 |
InChI Key |
INIVUKHJTWOGPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)C3=CC=CC=C3CC2 |
Origin of Product |
United States |
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